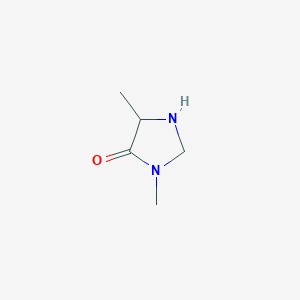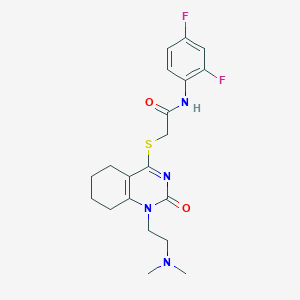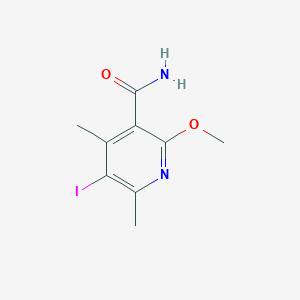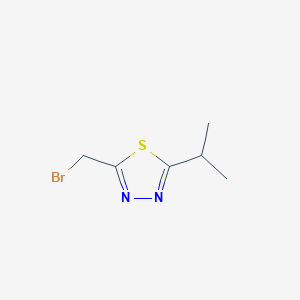
2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole, also known as BMPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. BMPT belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve multiple pathways and targets. In cancer cells, this compound induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins such as Bcl-2. This compound also inhibits cell cycle progression by suppressing cyclin-dependent kinases and inducing p21 expression. Inflammation is regulated by this compound through the inhibition of NF-kB signaling and the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In Alzheimer's disease, this compound reduces beta-amyloid accumulation by inhibiting beta-secretase activity and promoting beta-amyloid degradation. This compound also enhances cognitive function by increasing acetylcholine levels and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, neuroprotective, and hypoglycemic effects. This compound inhibits cancer cell growth and induces apoptosis by regulating multiple signaling pathways. This compound also suppresses inflammation by inhibiting pro-inflammatory cytokines and chemokines. In Alzheimer's disease, this compound reduces beta-amyloid accumulation and improves cognitive function. This compound also regulates glucose metabolism and insulin secretion, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and diverse biological activities. However, this compound also has some limitations, including its low solubility in water and limited availability in large quantities. These limitations can be overcome by using appropriate solvents and optimizing the synthesis method to improve yield and purity.
Direcciones Futuras
Could include the development of 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole derivatives with improved pharmacokinetic properties, the investigation of this compound in combination with other drugs for synergistic effects, and the exploration of this compound's potential in other diseases such as autoimmune disorders and infectious diseases. Overall, this compound represents a promising compound for future research and development in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole involves the reaction of 2-amino-5-(propan-2-yl)-1,3,4-thiadiazole with bromomethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds via an S-alkylation mechanism, resulting in the formation of this compound as a white crystalline solid. The purity and yield of this compound can be improved by recrystallization and chromatographic purification.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been investigated for its neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and improving cognitive function. This compound has also been shown to have hypoglycemic effects in diabetic animal models by regulating glucose metabolism and insulin secretion.
Propiedades
IUPAC Name |
2-(bromomethyl)-5-propan-2-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMFVAURXUQTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)

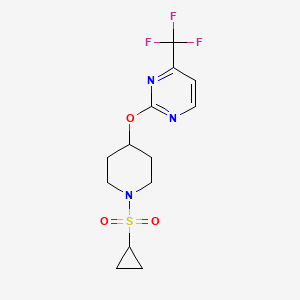

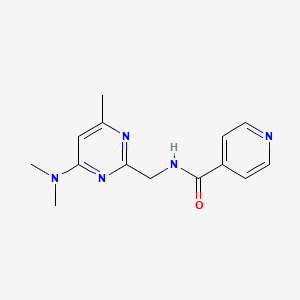

![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2622806.png)
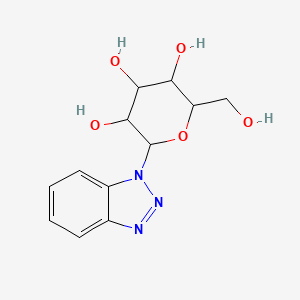
![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2622811.png)
